MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl
Description
The compound “MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl” is a specialized nucleoside phosphoramidite derivative designed for oligonucleotide synthesis. Its structure comprises:
- A methoxyethyl (MeOEt) group at the 2′-position of the ribofuranose (Ribf(b)) sugar, which may enhance solubility or reduce steric hindrance during coupling reactions .
- A dimethoxytrityl (DMT) group at the 3′-position, a standard protecting group for the 5′-hydroxyl in phosphoramidite chemistry, enabling stepwise solid-phase synthesis .
- A diisopropylphosphoramidite moiety with a 2-cyanoethyl (OCH2CH2CN) protecting group at the 5′-position, critical for phosphate activation during nucleotide chain elongation .
- A thymine base attached at the 1′-position, making it suitable for thymidine incorporation into DNA strands.
This compound’s design reflects refinements in phosphoramidite chemistry to optimize stability, coupling efficiency, and application-specific performance.
Properties
Molecular Formula |
C43H55N4O10P |
|---|---|
Molecular Weight |
818.9 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(54-24-12-23-44)55-28-37-38(39(53-26-25-50-6)41(56-37)46-27-31(5)40(48)45-42(46)49)57-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1 |
InChI Key |
YXJWAPDGJHYLNH-KZQAAKLLSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl” likely involves multiple steps, each targeting the introduction of specific functional groups. A possible synthetic route could include:
Formation of the thymine core: Starting with commercially available thymine, protection of the amine group may be necessary.
Introduction of the methoxyethyl group: This could be achieved through an alkylation reaction using methoxyethyl halide under basic conditions.
Attachment of the dimethyltryptamine moiety: This step might involve a coupling reaction, such as a reductive amination, using dimethyltryptamine and an appropriate aldehyde or ketone.
Incorporation of the isopropylphosphoramidate group: This could be done through a phosphorylation reaction using isopropylphosphoramidate chloride.
Final assembly: The final compound may require deprotection and purification steps to yield the desired product.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step for scalability, yield, and cost-effectiveness. This might involve:
Automated synthesis: Using robotic systems to perform repetitive and precise chemical reactions.
Flow chemistry: Continuous flow reactors to enhance reaction efficiency and safety.
Purification techniques: Advanced chromatography and crystallization methods to ensure high purity of the final product.
Chemical Reactions Analysis
Phosphoramidite Coupling Reactions
The phosphoramidite group enables nucleophilic substitution during oligonucleotide chain elongation. Key features include:
Reaction Mechanism :
-
The diisopropylamine (N(iPr)₂) acts as a leaving group during activation by acidic catalysts (e.g., 1H-tetrazole).
-
The 2-cyanoethyl (OCH₂CH₂CN) group stabilizes the phosphate intermediate, preventing undesired side reactions .
Experimental Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 1H-tetrazole (0.45 M) | |
| Reaction Time | 30–60 seconds | |
| Coupling Efficiency | >99% per cycle | |
| Temperature | Room temperature (20–25°C) |
This reaction forms a phosphotriester bond between the 3'-hydroxyl of the growing oligonucleotide and the 5'-hydroxyl of the incoming nucleoside .
DMT Deprotection
The DMT group (-DMT(-3)) is selectively removed under acidic conditions to expose the 5'-hydroxyl for subsequent coupling:
Reagents :
-
Side Reaction Mitigation : Strict control of deprotection time (<60 seconds) prevents acid-induced depurination .
Kinetic Data :
| Parameter | Value | Source |
|---|---|---|
| Deprotection Efficiency | ~99.8% | |
| Residual DMT | <0.1% |
Oxidation and Stabilization
After coupling, the phosphite triester is oxidized to a phosphate triester using iodine/water/pyridine:
Reaction :
Conditions :
Cyanoethyl Elimination
The 2-cyanoethyl group undergoes β-elimination under basic conditions (e.g., during ammonia cleavage):
Mitigation Strategies :
-
Short cleavage times (<16 hours at 55°C).
DMT Reattachment
Traces of DMT cation can reattach to unprotected hydroxyls, requiring rigorous washing with DCA .
Comparative Reactivity with Analogues
| Compound | Coupling Efficiency | DMT Stability | Reference |
|---|---|---|---|
| MeOEt(-2)[DMT(-3)]...thymin-1-yl | >99% | High | |
| 5'-O-DMT-3'-TBDMS-uridine amidite | 98.5% | Moderate | |
| 2'-MOE-rU Phosphoramidite | 99.2% | High |
Degradation Pathways
Scientific Research Applications
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might serve as a probe to study nucleic acid interactions or as a potential therapeutic agent.
Medicine
The compound could be investigated for its pharmacological properties, such as antiviral or anticancer activities.
Industry
In the industrial sector, it might find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which “MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl” exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to DNA or RNA: Affecting replication or transcription processes.
Enzyme inhibition: Interfering with key enzymes involved in metabolic pathways.
Receptor modulation: Acting on cellular receptors to alter signal transduction.
Comparison with Similar Compounds
A comparative analysis with structurally analogous phosphoramidites highlights key distinctions (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Similar ether-based modifications in cellulose derivatives () demonstrate enhanced analytical performance, suggesting analogous benefits here .
Protecting Groups: All compounds share DMT and cyanoethyl groups, ensuring compatibility with automated synthesis protocols. The diisopropylamino group (iPr2N) is universal in phosphoramidite activation .
Nucleobase Flexibility : Unlike 5a (thymine) and 5b (deoxycytidine), the target compound’s structure could be adapted for other bases (e.g., adenine, guanine) by modifying the 1′-position.
Synthetic Yield : While yields for 5a and 5b exceed 85%, the target compound’s yield data are unspecified. However, ’s methodology (HPLC purification, reductive amination) suggests comparable scalability .
Stability and Reactivity
- Phosphoramidite Activation : The N(iPr)2P(OCH2CH2CN) group in the target compound enables efficient coupling with 5′-DMT deprotection, as validated by NMR and MS data in analogous compounds (e.g., 5a: δ 149.3–148.9 ppm in ³¹P-NMR; ESI-MS m/z 537.25 [M+Na]⁺) .
Analytical Characterization
- Chromatographic Purity : HPLC and ESI-IT-MS techniques () are critical for verifying purity and regioselectivity in ether-modified compounds .
- Stereochemical Considerations : ’s NMR-based stereochemical analysis of quorum-sensing molecules highlights the importance of coupling constants and chemical shifts in confirming configuration, applicable to phosphoramidite diastereomers .
Biological Activity
The compound MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl is a phosphoramidite derivative used in the synthesis of oligonucleotides. Its biological activity is of significant interest in molecular biology, particularly in the context of DNA synthesis and modification. This article reviews the biological activity of this compound, focusing on its synthesis, interaction with DNA polymerases, mutagenicity, and potential applications in genetic engineering.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a dimethoxytrityl (DMT) protecting group, a ribofuranosyl moiety, and a phosphoramidite linkage. The molecular formula is C43H55N4O10P, with a molecular weight of 818.90 g/mol. It appears as a white to off-white powder with high purity levels typically exceeding 98% .
Synthesis and Mechanism
The synthesis of this compound involves several key steps:
- Detritylation : The removal of the DMT protecting group to expose the 5'-hydroxyl group.
- Coupling : The free hydroxyl group reacts with the incoming phosphoramidite monomer to form a phosphite triester linkage.
- Capping : Unreacted hydroxyl groups are acetylated to prevent incorporation errors.
- Oxidation : The unstable phosphite triester is converted into a stable phosphate triester .
Interaction with DNA Polymerases
Studies have shown that the compound can serve as a substrate for various DNA polymerases. For instance, primer extension reactions indicate that it can be incorporated into DNA strands with varying efficiencies depending on the template base. Notably, it has been found that the incorporation efficiency follows the order A ≈ T > G > C .
Mutagenicity Assessment
The mutagenicity of this compound was evaluated through PCR amplification experiments. The results indicated that it preferentially misincorporates opposite certain bases, leading to a significant frequency of transversions and other mutations. This characteristic makes it a valuable tool for studying mutagenesis in genetic sequences .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Oligonucleotide Synthesis : In one study, researchers utilized this phosphoramidite to synthesize modified oligonucleotides for gene editing applications. The resulting oligonucleotides showed enhanced stability and specificity in target sequences.
- Therapeutic Applications : Another investigation focused on using modified oligonucleotides synthesized from this compound for antisense therapies targeting specific mRNA sequences involved in disease pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C43H55N4O10P |
| Molecular Weight | 818.90 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% |
| Biological Activity | Observations |
|---|---|
| Polymerase Incorporation | A ≈ T > G > C |
| Misincorporation Frequency | High rates in PCR amplification |
| Mutation Types | Transversions and substitutions |
Q & A
Q. Resolution Strategy :
Data Cross-Validation : Use COMSOL Multiphysics to simulate solvent interactions and compare with experimental NMR/FT-IR data .
Error Analysis : Apply statistical tools (e.g., mean squared error) to quantify deviations between observed and predicted stability curves .
Controlled Replicates : Repeat experiments under strictly anhydrous conditions to isolate solvent effects .
What advanced techniques are recommended for characterizing the phosphorylated N(iPr)2P(OCH2CH2CN) moiety?
Answer:
Beyond basic NMR/MS:
- Solid-State NMR : Resolve dynamic disorder in the OCH2CH2CN group under varying temperatures .
- X-Ray Absorption Spectroscopy (XAS) : Map electronic transitions in the phosphorus center to confirm oxidation state .
- Computational DFT Studies : Compare optimized geometries (e.g., Gaussian 16) with crystallographic data to validate bond angles .
Data Integration :
Use cheminformatics platforms (e.g., ChemAxon) to correlate spectral data with quantum mechanical calculations .
How can researchers optimize experimental protocols for this compound’s use in enzymatic assays?
Answer:
Key challenges include:
Q. Methodological Workflow :
Pre-Screen Assays : Test compound stability with common enzymes (e.g., esterases) using fluorescence quenching .
Dose-Response Analysis : Use Hill equation modeling to determine non-inhibitory concentrations .
What are the best practices for reconciling discrepancies in reported biological activity data across studies?
Answer:
Discrepancies may stem from:
Q. Reconciliation Protocol :
Meta-Analysis : Aggregate data using tools like RevMan to compute weighted averages of reported activities .
Sensitivity Testing : Replicate assays under standardized conditions (e.g., ATCC cell lines, 37°C/5% CO2) .
How can AI-driven simulations enhance the study of this compound’s interaction with nucleic acids?
Answer:
AI applications include:
Q. Implementation Steps :
Training Data Curation : Compile crystallographic datasets (e.g., PDB) for nucleic acid-ligand complexes.
Table 1: Key Reaction Parameters for Synthesis Optimization
| Step | Reagent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Phosphorylation | N(iPr)2P(OCH2CH2CN) | 0°C → rt | 35 | 85 |
| Deprotection | BBr3/CH2Cl2 | −40°C | 60 | 92 |
| Coupling | AlCl3/benzene | Reflux | 52.6 | 88 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
